-Chloro-M-phenylenediamine (4-Cl-MPD) has been known since the late 19th century. Its first synthesis was reported in 1879 by Beilstein and Kurbatow, who obtained it by the reduction of 4-chloro-1,3-dinitrobenzene with zinc chloride and hydrochloric acid. Since then, various methods for its synthesis have been developed, including reduction with iron.
4-Cl-MPD is an aromatic diamine, meaning it contains two amine groups (-NH₂) attached to a benzene ring. It exists as a gray powder or dark purple solid at room temperature. Its melting point is reported to be between 83.5-92.5 °C [].
-Cl-MPD has been used in various scientific research applications, including:
4-Chlorobenzene-1,3-diamine, also known as 4-chloro-m-phenylenediamine, is an organic compound with the molecular formula C6H7ClN2. It appears as a brown crystalline solid or powder and is characterized by its two amino groups (-NH2) and one chlorine atom attached to a benzene ring. This compound is noted for its reactivity and potential applications in various chemical processes and industries .
There is no current research available on the specific mechanism of action of 4-Chloro-M-phenylenediamine in biological systems. Its applications seem to be focused on its role as a precursor in organic synthesis.
Several methods have been developed for synthesizing 4-chlorobenzene-1,3-diamine:
4-Chlorobenzene-1,3-diamine has several applications across different fields:
Research on interaction studies involving 4-chlorobenzene-1,3-diamine primarily focuses on its reactivity with various agents:
Several compounds share structural similarities with 4-chlorobenzene-1,3-diamine. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Amino-4-chloroaniline | C6H7ClN2 | Used as a dye intermediate |
4-Chloro-o-phenylenediamine | C6H7ClN2 | Exhibits different reactivity patterns |
3-Chloro-1,6-phenylenediamine | C6H7ClN2 | Differently positioned chlorine atom |
4-Chloro-1,2-benzenediamine | C6H7ClN2 | Distinct substitution pattern |
5-Chloro-1,2-phenylenediamine | C6H7ClN2 | Varies in biological activity |
These compounds exhibit varying degrees of reactivity and biological activity due to differences in their functional groups and substitution patterns on the benzene ring. The unique positioning of the chlorine atom and amino groups in 4-chlorobenzene-1,3-diamine contributes to its specific chemical properties and applications compared to its analogs .
Irritant